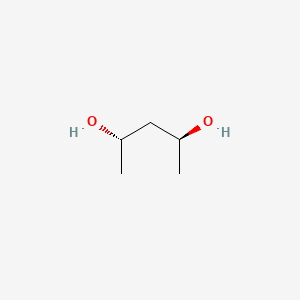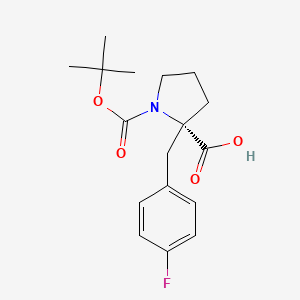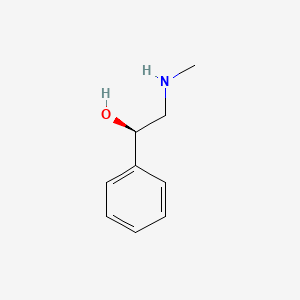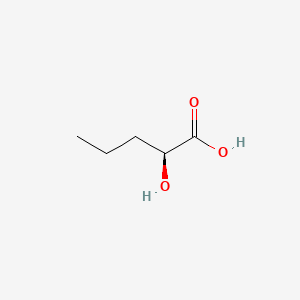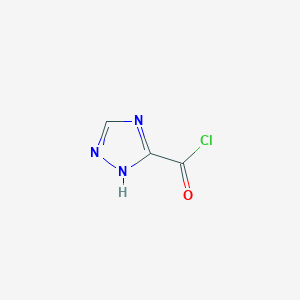
1H-1,2,4-triazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-carbonyl chloride is a unique heterocyclic compound that belongs to the 1,2,4-triazole family. This family of compounds is known for its presence in a variety of pharmaceuticals and biologically significant compounds. The 1,2,4-triazole moiety is recognized for its role in drug discovery studies targeting cancer cells, microbes, and various diseases in the human body.
Preparation Methods
The synthesis of 1H-1,2,4-triazole-5-carbonyl chloride typically involves multistep synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then subjected to various chemical reactions to introduce the carbonyl chloride group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the carbonyl chloride group .
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1H-1,2,4-triazole-5-carbonyl chloride undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the chloride group to form new derivatives. Oxidizing agents like hydrogen peroxide can be used to introduce oxygen-containing functional groups, while reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
The major products formed from these reactions are often novel 1,2,4-triazole derivatives with potential pharmaceutical applications. These derivatives are characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.
Scientific Research Applications
1H-1,2,4-triazole-5-carbonyl chloride has a wide range of scientific research applications:
Therapeutic Applications: Due to its broad biological activity, this compound is used in the development of drugs with anti-inflammatory, antibacterial, antitumor, and antiviral properties.
Materials Science and Polymer Chemistry: This compound and its derivatives are used in the development of proton-conducting fuel cell membranes, which enhance the fundamental properties of electrolyte membranes, such as thermal stability and ion conductivity.
Corrosion Inhibition: 1H-1,2,4-triazole derivatives are studied as corrosion inhibitors for metals.
Drug Discovery and Pharmaceutical Applications: The 1,2,4-triazole scaffold is a cornerstone in drug discovery research, particularly for developing new therapeutic agents targeting various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole-5-carbonyl chloride involves its interaction with various enzymes and receptors. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors, which facilitates its pharmacological activity. This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism.
Comparison with Similar Compounds
1H-1,2,4-triazole-5-carbonyl chloride can be compared with other similar compounds within the 1,2,4-triazole family. Some of these similar compounds include:
1H-1,2,4-Triazole-3-thiol: Known for its antiviral and anti-infective properties.
1H-1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1H-1,2,4-Triazole-3-amine: Utilized in the development of anticancer and antimicrobial agents.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications in scientific research and industry. Its ability to form stable derivatives and interact with biological targets makes it a valuable compound in various fields of study.
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFODZIHGSXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

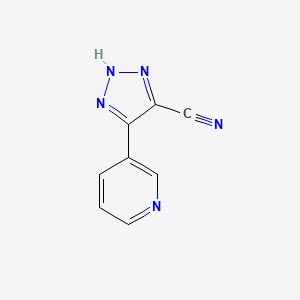
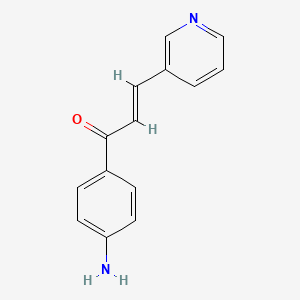

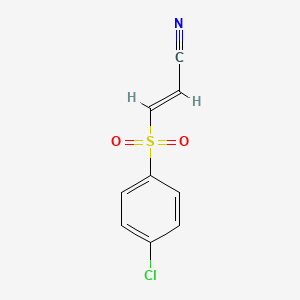
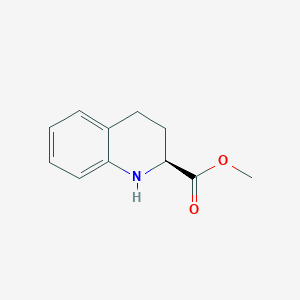

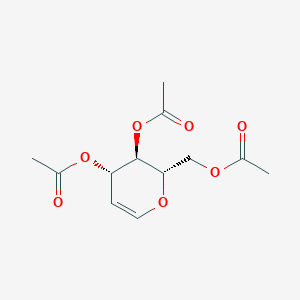
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
